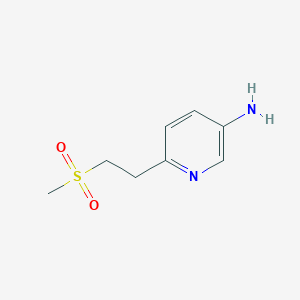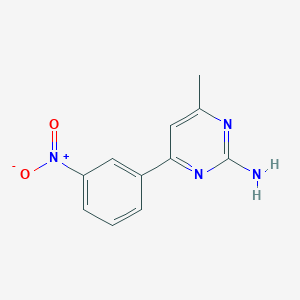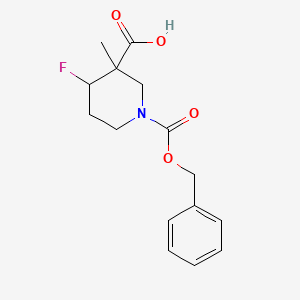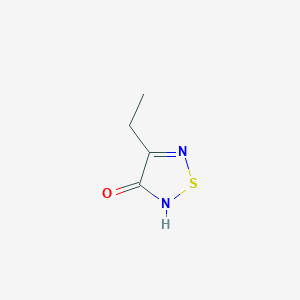![molecular formula C6H6BNO2S B13884233 B-[5-(cyanomethyl)-3-thienyl]Boronic acid CAS No. 1065185-02-5](/img/structure/B13884233.png)
B-[5-(cyanomethyl)-3-thienyl]Boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[5-(cyanomethyl)-3-thienyl]Boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring with a cyanomethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-[5-(cyanomethyl)-3-thienyl]Boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
B-[5-(cyanomethyl)-3-thienyl]Boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form boronic esters or alcohols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
B-[5-(cyanomethyl)-3-thienyl]Boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Material Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism by which B-[5-(cyanomethyl)-3-thienyl]Boronic acid exerts its effects primarily involves its role in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-(Cyanomethyl)benzeneboronic Acid: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
B-[5-(cyanomethyl)-3-thienyl]Boronic acid is unique due to its thienyl ring, which can impart different electronic properties compared to phenylboronic acids. This can influence the reactivity and selectivity in coupling reactions, making it a valuable compound in organic synthesis.
Propiedades
Número CAS |
1065185-02-5 |
|---|---|
Fórmula molecular |
C6H6BNO2S |
Peso molecular |
167.00 g/mol |
Nombre IUPAC |
[5-(cyanomethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BNO2S/c8-2-1-6-3-5(4-11-6)7(9)10/h3-4,9-10H,1H2 |
Clave InChI |
XEXQGVOXHWCUGN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CSC(=C1)CC#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


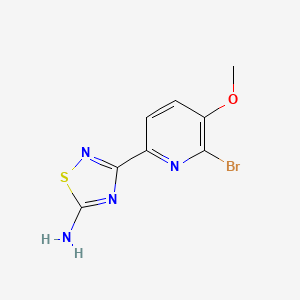
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
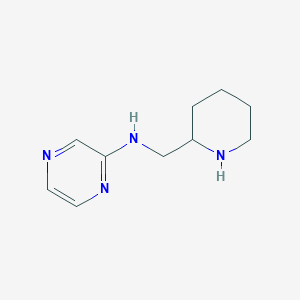
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)
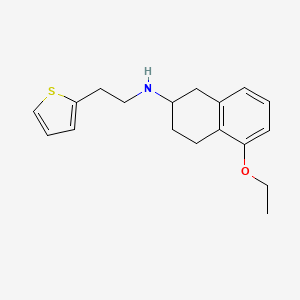

![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
